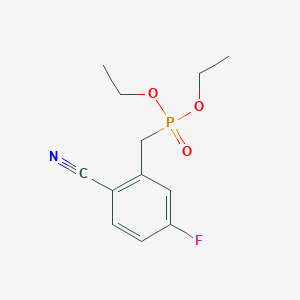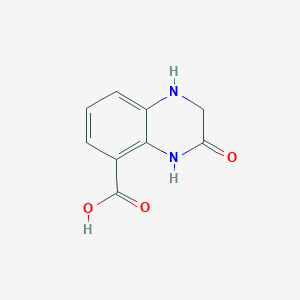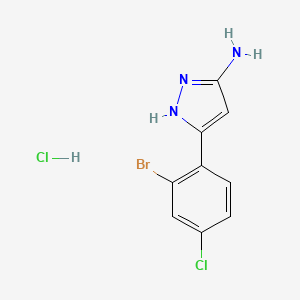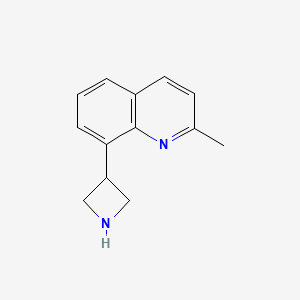
Diethyl 2-Cyano-5-fluorobenzylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-Cyano-5-fluorobenzylphosphonate is an organophosphorus compound with the molecular formula C₁₂H₁₅FNO₃P It is a derivative of phosphonic acid and contains a cyano group, a fluorine atom, and a benzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 2-Cyano-5-fluorobenzylphosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester. For example, diethyl phosphite can react with 2-cyano-5-fluorobenzyl chloride under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-Cyano-5-fluorobenzylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The cyano and fluorine groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzylphosphonates, while oxidation and reduction can lead to different functionalized derivatives .
Aplicaciones Científicas De Investigación
Diethyl 2-Cyano-5-fluorobenzylphosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Diethyl 2-Cyano-5-fluorobenzylphosphonate involves its interaction with specific molecular targets. The cyano and fluorine groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of biological pathways. The phosphonate group can mimic natural phosphate groups, allowing the compound to interfere with enzymatic processes .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 2-Phenylethyl Phosphonate: Similar in structure but lacks the cyano and fluorine groups.
Diethyl 4-Fluorobenzylphosphonate: Contains a fluorine atom but lacks the cyano group.
Diethyl 2-Cyanoethyl Phosphonate: Contains a cyano group but lacks the fluorine atom and benzyl group.
Uniqueness
Diethyl 2-Cyano-5-fluorobenzylphosphonate is unique due to the presence of both cyano and fluorine groups, which can significantly enhance its reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C12H15FNO3P |
|---|---|
Peso molecular |
271.22 g/mol |
Nombre IUPAC |
2-(diethoxyphosphorylmethyl)-4-fluorobenzonitrile |
InChI |
InChI=1S/C12H15FNO3P/c1-3-16-18(15,17-4-2)9-11-7-12(13)6-5-10(11)8-14/h5-7H,3-4,9H2,1-2H3 |
Clave InChI |
VKGMPYQNWANPBM-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC1=C(C=CC(=C1)F)C#N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O2-tert-butyl O3-ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13692606.png)








![2-Amino-5-bromo-3-[[1-(1-methyl-4-piperidyl)-4-pyrazolyl]oxy]pyrazine](/img/structure/B13692667.png)

![4-(Bromomethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]oxazole](/img/structure/B13692676.png)


